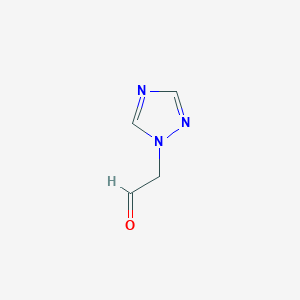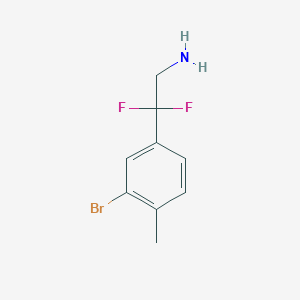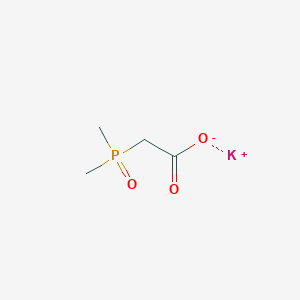
Potassium 2-(dimethylphosphoryl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(dimethylphosphoryl)acetate is a chemical compound with the molecular formula C4H10KO3P and a molar mass of 176.19 g/mol It is known for its unique structure, which includes a dimethylphosphoryl group attached to an acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(dimethylphosphoryl)acetate typically involves the reaction of dimethylphosphoryl chloride with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the stability of the intermediate products. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying .
化学反応の分析
Types of Reactions
Potassium 2-(dimethylphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of substituted acetates .
科学的研究の応用
Potassium 2-(dimethylphosphoryl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of Potassium 2-(dimethylphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The compound may also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, which can modulate their activity and properties .
類似化合物との比較
Potassium 2-(dimethylphosphoryl)acetate can be compared with other similar compounds, such as:
Potassium acetate: A simpler acetate compound without the dimethylphosphoryl group.
Dimethylphosphoryl chloride: A related compound used as a reagent in the synthesis of this compound.
Phosphonic acids: Compounds with similar phosphorus-containing functional groups but different structural features
The uniqueness of this compound lies in its specific combination of the dimethylphosphoryl group and the acetate backbone, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
1049776-11-5 |
|---|---|
分子式 |
C4H8KO3P |
分子量 |
174.18 g/mol |
IUPAC名 |
potassium;2-dimethylphosphorylacetate |
InChI |
InChI=1S/C4H9O3P.K/c1-8(2,7)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1 |
InChIキー |
CXYPDOYLAXETHM-UHFFFAOYSA-M |
正規SMILES |
CP(=O)(C)CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


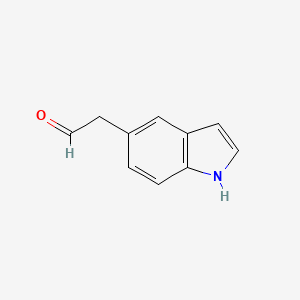
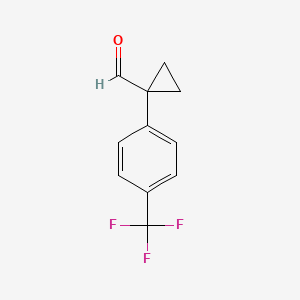
![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)
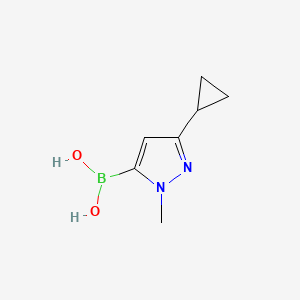
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)
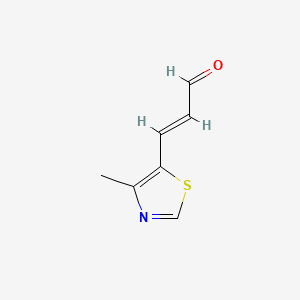
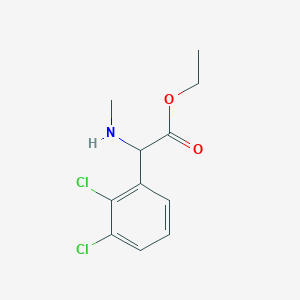
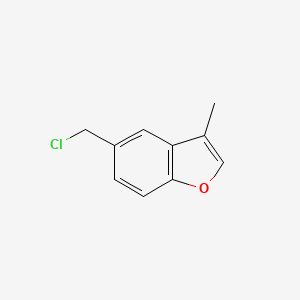
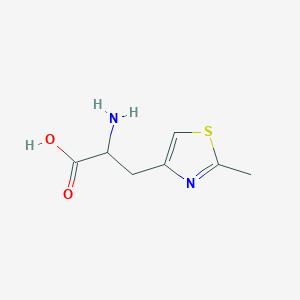
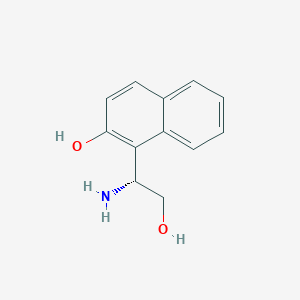
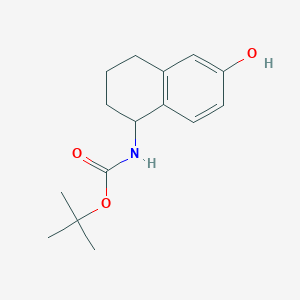
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)
